[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine
Overview
Description
4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, or 4-EPM for short, is an analogue of the widely studied psychostimulant drug, methamphetamine. It was first synthesized in the late 1970s and has since been studied extensively in the laboratory for its pharmacological effects. 4-EPM has been used in a variety of scientific research applications, including the study of addiction, cognition, and neuroprotection.
Scientific Research Applications
Chemical Synthesis and Modifications
- Synthesis of Dicarboxylic Acid Amides and Diamides : The compound has been utilized in the synthesis of N,N'-disubstituted oxamides and N-Aryloxamides. This involves the condensation of various nonaromatic amines and ethyl N-aryloxamates with [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, demonstrating its utility in creating complex organic molecules (Aghekyan et al., 2018).
Medicinal Chemistry and Drug Design
- Antimicrobial Activities : A series of derivatives starting from 4-methoxyaniline, closely related to [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, were synthesized for in vitro antibacterial and antifungal activities. The compounds demonstrated moderate to very good activities, comparable to first-line drugs (Thomas et al., 2010).
Biochemical Reactions and Interactions
- Chemistry of Peroxidase Reactions : A metabolite of 4-Ethoxyaniline, a structurally similar compound, was studied for its reaction with N-acetylcysteine, revealing complex biochemistry and potential implications for toxicity and pharmacological interactions (Lindqvist et al., 1991).
Photocytotoxicity and Cellular Imaging
- Photocytotoxic Properties in Red Light : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to [4-(4-Ethoxyphenyl)oxan-4-yl]methanamine, displayed significant photocytotoxicity in red light. These complexes were absorbed in the nucleus of HeLa and HaCaT cells and interacted with calf thymus DNA (Basu et al., 2014).
Novel Synthesis Methods
- Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives : A novel synthetic approach was reported using ortho-methoxy and ortho-nitro substituted phenylacetic acids, showing the versatility of similar compounds in creating diverse heterocyclic structures (Schlosser et al., 2015).
Safety and Hazards
The safety information for (4-methoxyphenyl) (oxan-4-yl)methanamine hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the substance, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
[4-(4-ethoxyphenyl)oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-13-5-3-12(4-6-13)14(11-15)7-9-16-10-8-14/h3-6H,2,7-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXAZAXDWCNBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CCOCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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